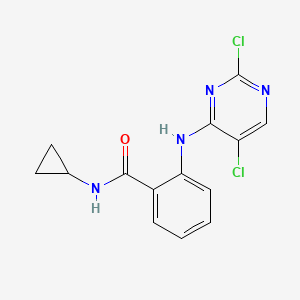
Dimethyl 5,5,5-trichloropentyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,5,5-trichloropentyl phosphate is an organophosphorus compound with the molecular formula C7H14Cl3O4P. It is known for its unique chemical structure, which includes a phosphate group and three chlorine atoms attached to a pentyl chain. This compound is used in various industrial and research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5,5,5-trichloropentyl phosphate typically involves the reaction of 5,5,5-trichloropentanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also critical due to the handling of chlorinated compounds and phosphates .
化学反応の分析
Types of Reactions: Dimethyl 5,5,5-trichloropentyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Substitution: Requires nucleophilic reagents like sodium hydroxide or potassium hydroxide, often in an organic solvent.
Major Products:
Hydrolysis: Dimethyl phosphate and 5,5,5-trichloropentanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Dimethyl 5,5,5-trichloropentyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
作用機序
The mechanism of action of dimethyl 5,5,5-trichloropentyl phosphate involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This interaction is often mediated through the phosphate group, which can form strong bonds with the enzyme’s active site residues .
類似化合物との比較
Dimethyl phosphate: A simpler compound with similar reactivity but lacking the chlorinated pentyl chain.
Trimethyl phosphate: Another organophosphorus compound with three methyl groups attached to the phosphate.
Triphenyl phosphate: A more complex compound with three phenyl groups attached to the phosphate.
Uniqueness: Dimethyl 5,5,5-trichloropentyl phosphate is unique due to the presence of the 5,5,5-trichloropentyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
特性
CAS番号 |
34569-08-9 |
|---|---|
分子式 |
C7H14Cl3O4P |
分子量 |
299.5 g/mol |
IUPAC名 |
dimethyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-12-15(11,13-2)14-6-4-3-5-7(8,9)10/h3-6H2,1-2H3 |
InChIキー |
XPBKIUREAKCOBM-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(OC)OCCCCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)


![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)

![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)


![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)


